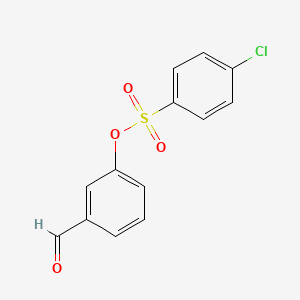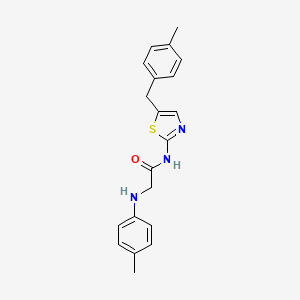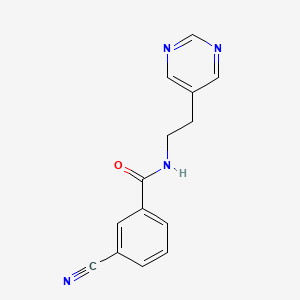
3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups can affect the course of the Dimroth rearrangement .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Compounds based on cyanopyridone, such as 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide, have been identified as potential anticancer agents. They have shown inhibitory action against VEGFR-2/HER-2, which are key targets in cancer therapy .
2. Inhibition of CSNK2A1 and CSNK2A2 Activity These compounds have been screened for their ability to inhibit CSNK2A1 and CSNK2A2 activity. These are protein kinases involved in cell growth and proliferation, and their inhibition can be beneficial in the treatment of various diseases, including cancer .
Inhibition of Mouseβ-CoV Replication
The compound has shown potential in inhibiting the replication of mouseβ-CoV, a type of coronavirus. This suggests potential applications in antiviral research .
Anti-fibrosis Activity
Some compounds similar to 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .
Organic Synthesis
Pyrimidine compounds, including 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .
Biological Activities
Heterocyclic compounds containing pyrimidine moiety are gaining focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
Wirkmechanismus
Target of Action
The primary targets of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds undergo processes like the dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide Similar compounds are known to affect a variety of biological activities , suggesting that this compound could also interact with multiple pathways.
Result of Action
The specific molecular and cellular effects of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide Similar compounds have been reported to exhibit a variety of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that numerous factors can affect the course of reactions involving similar compounds , suggesting that environmental factors could also influence the action of this compound.
Eigenschaften
IUPAC Name |
3-cyano-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-7-11-2-1-3-13(6-11)14(19)18-5-4-12-8-16-10-17-9-12/h1-3,6,8-10H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWNSTXMPWOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CN=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

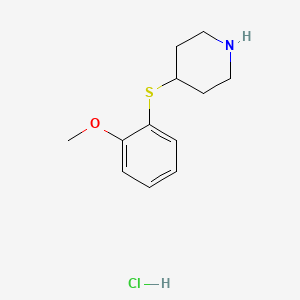

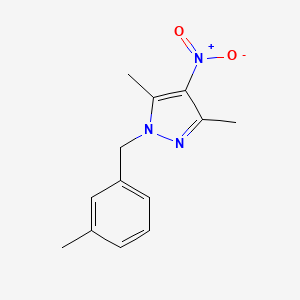
![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)
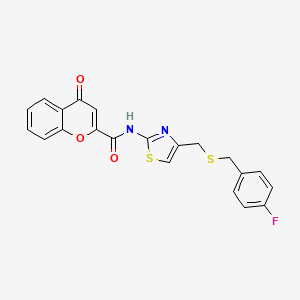

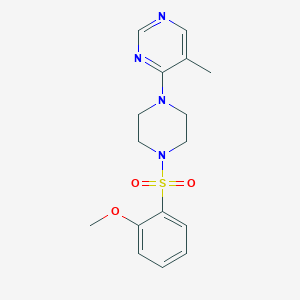
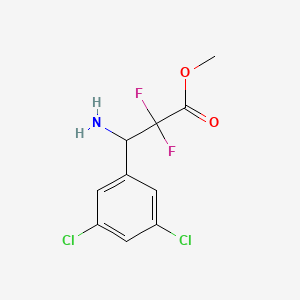
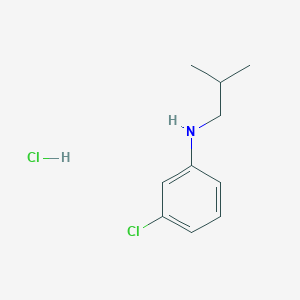
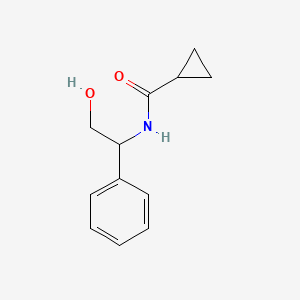

![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)
